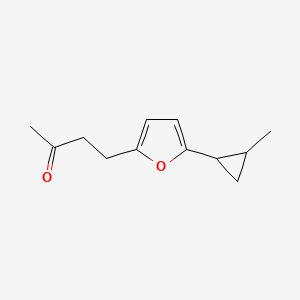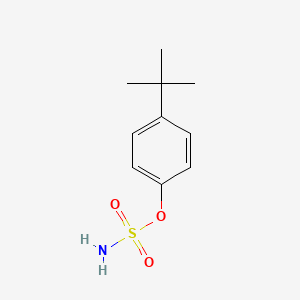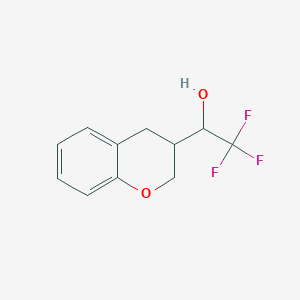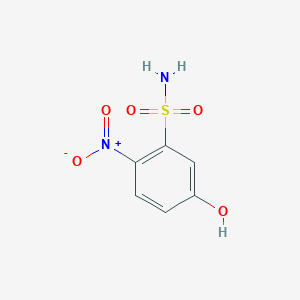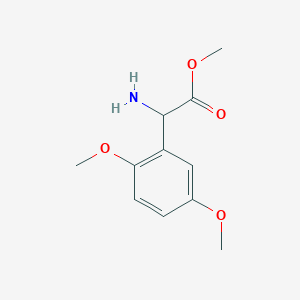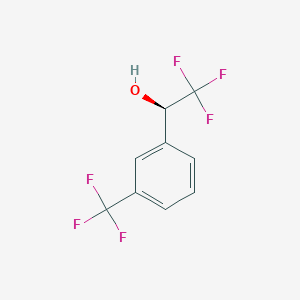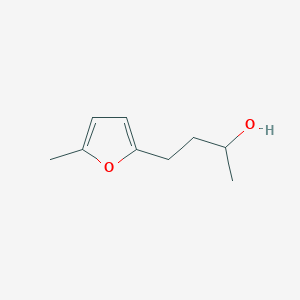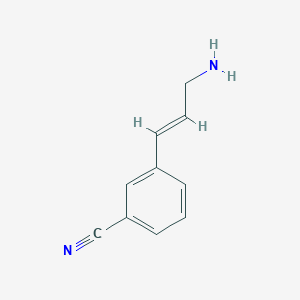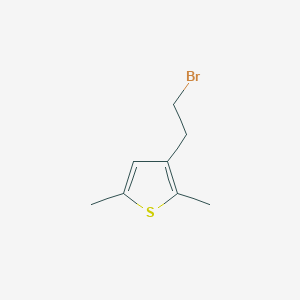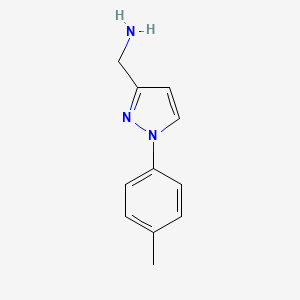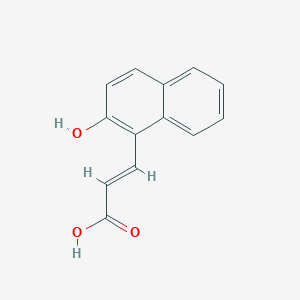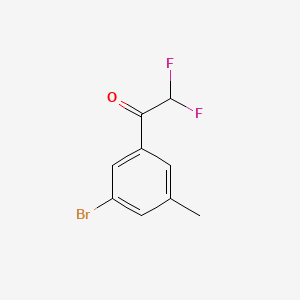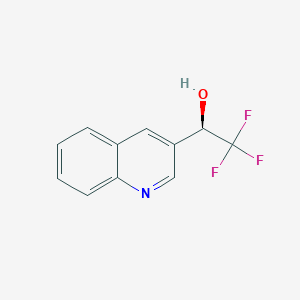
(1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol: is a chiral compound that features a trifluoromethyl group and a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with trifluoromethylating agents under controlled conditions. For instance, the reaction of quinoline-3-carbaldehyde with a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a base can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(quinolin-3-yl)ethanone.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be exploited in the design of materials with specific functionalities, such as improved thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The quinoline moiety can also interact with various biological pathways, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(quinolin-3-yl)ethan-1-ol: Similar structure but lacks the trifluoromethyl group.
2,2,2-trifluoro-1-(quinolin-3-yl)ethanone: Similar structure but contains a ketone group instead of a hydroxyl group.
Quinoline-3-carbaldehyde: Precursor in the synthesis of (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. These features distinguish it from other similar compounds and make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H8F3NO |
|---|---|
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
(1R)-2,2,2-trifluoro-1-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-5-7-3-1-2-4-9(7)15-6-8/h1-6,10,16H/t10-/m1/s1 |
Clé InChI |
JOIVPPLBXREBDQ-SNVBAGLBSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(C=N2)[C@H](C(F)(F)F)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


